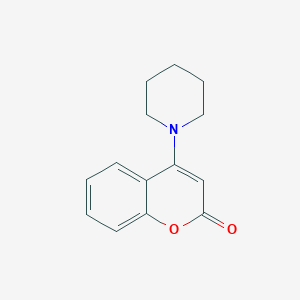

4-Piperidin-1-yl-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-piperidin-1-ylchromen-2-one |

InChI |

InChI=1S/C14H15NO2/c16-14-10-12(15-8-4-1-5-9-15)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,1,4-5,8-9H2 |

InChI Key |

AZAXRUNIGYYEKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)OC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Piperidin 1 Yl Chromen 2 One and Analogues

Strategies for Chromen-2-one Core Formation with 4-Substitution

The construction of the chromen-2-one ring system is a foundational step in accessing the target compound. Various synthetic strategies, including classical condensation reactions and modern one-pot procedures, are employed to build this heterocyclic core, often with functionalities that allow for subsequent substitution.

Condensation Reactions Utilizing Piperidine (B6355638) in Chromen-2-one Synthesis

Piperidine frequently serves as a basic catalyst in several classic condensation reactions for synthesizing the chromen-2-one skeleton. Its role is pivotal in promoting the reaction between salicylaldehydes and compounds with active methylene (B1212753) groups.

The Knoevenagel condensation is a widely used method for this purpose. nih.gov This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene compound like diethyl malonate, ethyl acetoacetate (B1235776), or Meldrum's acid. nih.govscialert.net Piperidine, often used with a co-catalyst like acetic acid, facilitates the initial condensation and subsequent intramolecular cyclization (esterification) to form the coumarin (B35378) ring. nih.gov For instance, the synthesis of 3-acetylcoumarin (B160212), a key precursor for many complex coumarins, is achieved by reacting salicylaldehyde with ethyl acetoacetate using a catalytic amount of piperidine. scialert.netsemanticscholar.org Similarly, various coumarin-3-carboxylic acid and ester derivatives can be prepared from salicylaldehydes and malonic acid derivatives with piperidine catalysis. nih.govmdpi.com The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield of the desired coumarin product. nih.govbrieflands.com

Another relevant method is the Perkin condensation , which can be used to synthesize 3-arylcoumarins from salicylaldehydes and phenylacetic acids. nih.gov

| Starting Materials | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Salicylaldehyde + Ethyl acetoacetate | Piperidine / Solvent-free, Microwave (400W, 1 min) | 3-Acetylcoumarin | scialert.net |

| 2-Hydroxy-3-methoxybenzaldehyde + Ethyl acetoacetate | Piperidine / MeOH, 0-4 °C, 4h | 8-Methoxy-3-acetyl-2H-chromen-2-one | brieflands.com |

| Salicylaldehyde + Diethyl malonate | Piperidine, Acetic acid / EtOH, Reflux | Ethyl 2-oxo-2H-chromene-3-carboxylate | nih.gov |

| 2,4-Dihydroxybenzaldehyde + Diethyl malonate | Piperidine / EtOH, Reflux, 10h | Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | mdpi.com |

One-Pot Synthetic Routes for Chromen-2-one Derivatives

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single step, minimizing waste and saving time. Several such methods have been developed for the synthesis of 4-substituted chromen-2-one derivatives.

One approach involves a three-component reaction using a dual catalyst system. For example, coumarin-3-carboxamides can be synthesized in a one-pot procedure from 2-hydroxybenzaldehyde, an amine (like ethanolamine), and diethyl malonate, promoted by a piperidine/iodine system. mdpi.com In this mechanism, piperidine acts as a base for a Mannich-type reaction, while iodine functions as a mild Lewis acid to activate imine and carbonyl groups, facilitating the subsequent cyclization steps. mdpi.com

Another strategy is the development of chromen-2-ones functionalized with amidoalkyl groups. This has been achieved through a one-pot, three-component reaction of 4-trifluoromethyl substituted chromen-2-ones, aromatic aldehydes, and acetamide (B32628) under solvent-free conditions, promoted by stannous chloride dihydrate. rsc.org

For the synthesis of 4-aryl-2H-chromen-2-ones, a one-pot method has been described that involves a successive Heck reaction on 2-iodophenol (B132878) catalyzed by a Pd/nickel ferrite (B1171679) catalyst, followed by an in situ cyclization. researchgate.net This methodology provides a convenient route to 4-aryl substituted coumarins. researchgate.net Additionally, organocatalyzed one-pot multicomponent reactions, for instance using DABCO, have been employed to synthesize complex chromenyl isoxazolones from ethyl acetoacetate, hydroxylamine (B1172632) hydrochloride, and 2H-chromene-3-carbaldehydes. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | 2-Hydroxybenzaldehyde, Ethanolamine, Diethyl malonate | Piperidine/Iodine, EtOH, Reflux | Coumarin-3-carboxamides | mdpi.com |

| Three-component | Substituted chromen-2-one, Aromatic aldehyde, Acetamide | SnCl₂·2H₂O, Solvent-free | Amidoalkyl chromen-2-ones | rsc.org |

| Heck Reaction/Cyclization | 2-Iodophenol, Acrylates | Pd/Nickel ferrite | 4-Aryl-2H-chromen-2-ones | researchgate.net |

| Three-component | Ethyl acetoacetate, Hydroxylamine hydrochloride, 2H-chromene-3-carbaldehyde | DABCO, EtOH, Reflux | Chromenyl isoxazolones | researchgate.net |

Introduction of the Piperidin-1-yl Moiety at the 4-Position

The introduction of the piperidine ring at the C4 position of the chromen-2-one core is a critical transformation to arrive at the target compound. This is most commonly achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Piperidine Incorporation

The most direct method for installing a piperidin-1-yl group at the C4 position is the nucleophilic aromatic substitution of a suitable precursor, typically a 4-halo-chromen-2-one. The 4-position of the coumarin ring, when activated by a good leaving group such as a halogen, is susceptible to attack by nucleophiles like piperidine.

The synthesis often starts from 4-hydroxycoumarin, which can be converted to a more reactive intermediate such as 4-chloro-2H-chromen-2-one using chlorinating agents. This halogenated intermediate can then react with piperidine, where the nitrogen atom acts as a nucleophile, displacing the chloride ion to form the C-N bond and yield the desired 4-piperidin-1-yl-chromen-2-one. While direct examples for piperidine are not detailed in the provided context, this strategy is a standard and effective method for synthesizing 4-amino-substituted coumarins. The reactivity of the piperidine moiety allows it to participate effectively in such nucleophilic substitution reactions. smolecule.com

Specific Procedures for 4-(Piperidin-1-yl)-2H-chromen-2-one Synthesis

A general procedure for the synthesis of 4-amino substituted coumarins involves the reaction of a 4-halo-coumarin with a primary or secondary amine. For the specific synthesis of 4-(piperidin-1-yl)-2H-chromen-2-one, one would typically start with 4-chloro-2H-chromen-2-one.

A plausible synthetic protocol, based on established chemical principles, would involve dissolving 4-chloro-2H-chromen-2-one in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). An excess of piperidine would then be added to the solution, which acts as both the nucleophile and often as a base to neutralize the HCl formed during the reaction. The reaction mixture is typically heated to reflux for several hours to ensure completion. Progress can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation upon adding water, followed by filtration and purification through recrystallization from an appropriate solvent like ethanol.

Synthesis of Hybrid Molecules Incorporating this compound or Related Scaffolds

Hybrid molecules, which combine two or more pharmacophoric scaffolds into a single entity, are a major focus of medicinal chemistry. The this compound framework is an attractive building block for creating such hybrids.

Synthesis of these complex molecules often involves multi-step procedures. For instance, hybrid compounds composed of 2-imino-coumarins and 2,4-diamino-1,3,5-triazines have been synthesized. nih.govmdpi.com In one pathway, a 1,3,5-triazineacetonitrile bearing a piperidine substituent is prepared first. nih.gov This intermediate, which contains an active methylene group, then undergoes a Knoevenagel-type condensation with a substituted 2-hydroxybenzaldehyde in the presence of piperidine as a catalyst to form the final 2-imino-chromene hybrid. nih.govmdpi.com

In another example, novel hybrids containing purine (B94841), coumarin, and isoxazoline (B3343090) or isoxazole (B147169) moieties have been constructed. nih.gov The synthesis involves 1,3-dipolar cycloaddition reactions. For example, a (coumarinyl)acetaldehyde oxime can react with an allylpurine that has a piperidine group attached to the purine ring, leading to a complex hybrid molecule incorporating all three scaffolds. nih.gov

The synthesis of thiazole-linked coumarin-piperazine hybrids has also been reported. rsc.org This multi-step synthesis starts with the Knoevenagel condensation to form 3-acetyl coumarin, which is then brominated. The resulting bromoacetyl coumarin is used to build a thiazole (B1198619) ring, which is subsequently linked to various piperazine (B1678402) derivatives. rsc.org These examples highlight the versatility of the coumarin scaffold in creating diverse and complex molecular architectures.

| Compound Name |

|---|

| This compound |

| Piperidine |

| Chromen-2-one (Coumarin) |

| Salicylaldehyde |

| Diethyl malonate |

| Ethyl acetoacetate |

| Meldrum's acid |

| Acetic acid |

| 3-Acetylcoumarin |

| Phenylacetic acid |

| 2-Hydroxy-3-methoxybenzaldehyde |

| 8-Methoxy-3-acetyl-2H-chromen-2-one |

| Ethyl 2-oxo-2H-chromene-3-carboxylate |

| 2,4-Dihydroxybenzaldehyde |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate |

| Ethanolamine |

| Iodine |

| Coumarin-3-carboxamides |

| 4-Trifluoromethyl substituted chromen-2-ones |

| Acetamide |

| Stannous chloride dihydrate |

| 2-Iodophenol |

| 4-Aryl-2H-chromen-2-ones |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Hydroxylamine hydrochloride |

| 2H-chromene-3-carbaldehydes |

| 4-Hydroxycoumarin |

| 4-Chloro-2H-chromen-2-one |

| 1,3,5-Triazineacetonitrile |

| Bromoacetyl coumarin |

Conjugation with Other Heterocyclic Systems (e.g., Purine, Isoxazoline, Triazine)

The strategy of molecular hybridization, which combines two or more pharmacophores, is a powerful tool in drug discovery to develop agents with enhanced activity or novel mechanisms of action. ijpcbs.com Chromenone derivatives, including those with piperidine moieties, have been conjugated with other heterocyclic systems like purines and isoxazolines to create complex hybrid molecules.

A key method for achieving this conjugation is the 1,3-dipolar cycloaddition reaction. This reaction can form a five-membered isoxazoline or isoxazole ring that acts as a linker between the coumarin and another heterocycle. For instance, novel hybrid molecules have been synthesized by linking purine and coumarin moieties through an isoxazoline or isoxazole spacer. nih.gov

In one approach, nitrile oxides, generated in situ from the corresponding oximes, react with alkenes or alkynes. Specifically, the cycloaddition of nitrile oxides derived from (coumarinyloxy)acetaldehyde oximes with 9-allylpurines (which may bear a piperidine substituent) yields 3,5-disubstituted isoxazolines. nih.gov A notable example is the synthesis of 4-methyl-6-({5-[(6-piperidin-1-yl-9H-purin-9-yl)methyl]-4,5-dihydroisoxazol-3-yl}methoxy)-2H-chromen-2-one. nih.gov This synthesis involves the reaction of an oxime with N-chlorosuccinimide (NCS) to form an intermediate hydroximoyl chloride, which, in the presence of a base like triethylamine (B128534) (Et3N), eliminates HCl to generate a nitrile oxide. This reactive intermediate then undergoes a cycloaddition reaction with a piperidine-substituted allylpurine. nih.gov

Similarly, reacting propargyl-substituted purines or coumarins can lead to isoxazole-linked hybrids. nih.gov These syntheses demonstrate the versatility of cycloaddition chemistry in creating complex, multi-heterocyclic structures incorporating a piperidine-substituted fragment.

Table 1: Synthesis of Coumarin-Purine-Isoxazoline Hybrids

| Reactant 1 | Reactant 2 | Key Reagents | Product | Ref |

|---|---|---|---|---|

| (Coumarinyloxy)acetaldehyde oxime | 9-Allyl-6-(piperidin-1-yl)-9H-purine | NCS, Et3N | Isoxazoline-linked coumarin-purine hybrid | nih.gov |

| [(2-oxo-2H-chromen-7-yl)oxy]acetaldehyde oxime | 6-(Piperidin-1-yl)-9-vinyl-9H-purine | PIDA, TFA (cat.) | 7-{[5-(6-piperidin-1-yl-9H-purin-9-yl)-4,5-dihydroisoxazol-3-yl]methoxy}-2H-chromen-2-one | nih.gov |

PIDA: Phenyliodine(III) diacetate; TFA: Trifluoroacetic acid; NCS: N-chlorosuccinimide.

Synthesis of Chalcone-Chromen-2-one Hybrids Bearing Piperidine Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are another important class of compounds that have been hybridized with chromen-2-ones. The synthesis of these hybrids often employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. Piperidine is frequently used as the base catalyst in these reactions. mdpi.comfrontiersin.orgarabjchem.orgmdpi.com

The general synthetic route involves the condensation of a 3-acetylcoumarin derivative with a substituted aromatic aldehyde. For example, various coumarin-chalcone derivatives have been prepared by refluxing 3-acetylcoumarin and a substituted aldehyde in ethanol with piperidine as a catalyst. frontiersin.org This method has been used to produce a wide array of hybrids with different substitution patterns on the chalcone (B49325) moiety.

In more complex syntheses, the piperidine group is incorporated as a substituent on the final hybrid molecule rather than being used just as a catalyst. One such example is the synthesis of (E)-3-(3-(3-(2-(piperidin-1-yl)ethoxy)phenyl)acryloyl)-2H-chromen-2-one. nih.gov The synthesis begins with the preparation of a hydroxy-substituted coumarin-chalcone hybrid via Claisen-Schmidt condensation. This intermediate is then alkylated with a piperidine-containing electrophile, such as 1-(2-chloroethyl)piperidine, to yield the final product. nih.gov

Table 2: Examples of Synthesized Chalcone-Chromen-2-one Hybrids with Piperidine

| Coumarin Precursor | Aldehyde Precursor | Piperidine Role | Example Product | Ref |

|---|---|---|---|---|

| 3-Acetylcoumarin | Substituted benzaldehydes | Catalyst | (E)-3-cinnamoyl-2H-chromen-2-one derivatives | frontiersin.org |

| 3-Acetyl-7-methoxy-2H-chromen-2-one | Benzaldehyde | Catalyst | 3-Cinnamoyl-7-methoxy-2H-chromen-2-one | mdpi.com |

| 3-Acetyl-4-hydroxycoumarin | Substituted aromatic aldehydes | Catalyst | 3-[3-Substituted phenyl prop-2-enoyl) chromen-2-ones | mdpi.com |

Catalytic Approaches in the Synthesis of Piperidine-Substituted Chromenones

Catalysis is central to the efficient synthesis of chromenone derivatives. Piperidine itself is widely employed as a basic catalyst for the Knoevenagel condensation, a crucial step in forming the coumarin ring system from salicylaldehydes and active methylene compounds like diethyl malonate or ethyl acetoacetate. nih.govbrieflands.com While effective, methods using piperidine are sometimes considered less green due to its toxic properties, leading to the development of alternative catalysts. nih.gov

More advanced catalytic strategies have also been developed. A cooperative catalytic system involving a Lewis acid, such as iron(III) chloride (FeCl3), and a base like piperidine has been shown to be effective. researchgate.net This dual catalytic protocol can simultaneously activate both the electrophile and the nucleophile in a reaction. For instance, this system efficiently catalyzes the Henry reaction (condensation of an aldehyde with a nitroalkane) to produce nitroalkenes, which are versatile intermediates for synthesizing various heterocycles, including 2H-chromenes. researchgate.net The Lewis acid (FeCl3) activates the nitromethane, while the base (piperidine) activates the aldehyde, facilitating a smooth and efficient condensation under mild conditions. researchgate.net

Furthermore, piperidine has been used as a catalyst in tandem reactions for creating complex chromenone structures. A notable example is the annulation reaction between 3-polyfluoroacylchromones and salicylaldehydes. In the presence of piperidine, this reaction proceeds through a tandem intermolecular oxa-Michael addition followed by an intramolecular Mannich condensation to afford chromeno[2,3-b]chromen-11-ones directly. researchgate.net These catalytic approaches highlight the diverse roles piperidine can play, from a simple base catalyst to a key component of a sophisticated cooperative system, in the synthesis of chromenone scaffolds.

Structural Characterization and Elucidation of 4 Piperidin 1 Yl Chromen 2 One Derivatives

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectra of various chromen-2-one derivatives featuring a piperidine (B6355638) moiety, the protons of the piperidine ring typically appear as multiplets in the upfield region. For instance, in the derivative (E)-3-(3-(3-(2-(piperidin-1-yl)ethoxy)phenyl)acryloyl)-2H-chromen-2-one, the piperidine protons are observed as multiplets in the range of δ 1.47–1.67 ppm. nih.gov The protons on the carbons adjacent to the nitrogen atom (H-2' and H-6') are shifted further downfield due to the electron-withdrawing effect of the nitrogen and typically resonate around δ 2.58 ppm. nih.gov Protons on the coumarin (B35378) core and any associated aromatic or vinyl groups appear in the downfield region (typically δ 6.8-8.6 ppm), with their specific chemical shifts and coupling constants providing crucial data on their relative positions. nih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. For piperidinyl-containing coumarin derivatives, the carbon signals of the piperidine ring appear in the aliphatic region of the spectrum. In one study, the carbons of the piperidine ring in a coumarin-chalcone hybrid were observed at δ 24.05, 25.73, and 55.01 ppm. nih.gov The lactone carbonyl carbon (C-2) of the chromen-2-one core is a key diagnostic signal, typically appearing significantly downfield, often in the range of δ 159-162 ppm. nih.gov

Table 1: Representative NMR Data for a 4-Piperidin-1-yl-chromen-2-one Derivative Data extracted from a study on (E)-3-(3-(3-(2-(piperidin-1-yl)ethoxy)phenyl)acryloyl)-2H-chromen-2-one nih.gov

| Analysis | Assigned Protons/Carbons | Chemical Shift (δ ppm) |

|---|---|---|

| ¹H-NMR | Piperidine-H (β, γ) | 1.47-1.67 (m, 6H) |

| Piperidine-H (α) | 2.58 (m, 4H) | |

| OCH₂CH₂ | 2.40 (t, 2H) | |

| OCH₂CH₂ | 4.18 (t, 2H) | |

| Aromatic & Vinyl H | 6.97-7.90 (m) | |

| Coumarin H-4 | 8.58 (s, 1H) | |

| ¹³C-NMR | Piperidine-C (β, γ) | 24.05, 25.73 |

| Piperidine-C (α) | 55.01 | |

| OCH₂CH₂ | 57.80, 66.85 | |

| Aromatic & Vinyl C | 114.33-148.08 | |

| Coumarin C=O (Lactone) | 159.28 | |

| Acryloyl C=O | 186.49 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the most prominent and characteristic absorption band is that of the lactone carbonyl (C=O) group. This strong band typically appears in the region of 1700-1756 cm⁻¹. arabjchem.org The presence of the piperidine moiety is indicated by C-N stretching vibrations, often observed in the 1380-1200 cm⁻¹ range, and C-H stretching vibrations of the aliphatic ring just below 3000 cm⁻¹. arabjchem.org

Table 2: Key IR Absorption Bands for Chromen-2-one Derivatives Data compiled from related chromen-2-one structures arabjchem.org

| Functional Group | Vibrational Mode | Typical Wavenumber (ν_max, cm⁻¹) |

|---|---|---|

| Lactone Carbonyl | C=O Stretch | 1700 - 1756 |

| Aromatic Ring | C=C Stretch | 1615 - 1500 |

| Piperidine C-N | C-N Stretch | 1380 - 1200 |

| Aliphatic C-H | C-H Stretch | 2993 - 2848 |

| Aromatic C-H | C-H Stretch | 3080 - 3050 |

Mass Spectrometry (MS, HRMS, ESI-HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov For coumarin-chalcone hybrids containing a piperidine group, ESI-HRMS analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov The experimentally measured mass can be compared to the calculated mass for a proposed formula, with a match within a few parts per million (ppm) serving as strong evidence for that formula. For example, the derivative (E)-3-(3-(3-(2-(piperidin-1-yl)ethoxy)phenyl)acryloyl)-2H-chromen-2-one yielded an [M+H]⁺ ion at m/z 404.1874, consistent with the calculated mass for the formula C₂₅H₂₆NO₄. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

For a closely related derivative, 3-[piperidine-1-carbonyl]-2H-chromen-2-one, single-crystal X-ray analysis revealed definitive structural details. eurjchem.comresearchgate.net The study showed that the compound crystallizes in the monoclinic space group C2/c. eurjchem.comresearchgate.net The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the planarity of the coumarin ring system and the typical chair conformation of the piperidine ring. eurjchem.comresearchgate.netresearchgate.net Such data is invaluable for understanding steric interactions and intermolecular forces, like hydrogen bonding, that dictate the packing of molecules in the solid state. nih.gov

Table 3: Crystallographic Data for 3-[piperidine-1-carbonyl]-2H-chromen-2-one eurjchem.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.654 |

| b (Å) | 8.789 |

| c (Å) | 18.460 |

| β (°) | 102.89 |

| Volume (ų) | 2634 |

| Z (Molecules/Unit Cell) | 8 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For various chromen-2-one derivatives, the reported found values for C, H, and N are typically within ±0.4% of the calculated values, which is the standard for confirming a proposed structure. arabjchem.orgceon.rs

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Piperidin-1-yl-chromen-2-one and its derivatives, DFT calculations have been instrumental in understanding their fundamental properties.

Geometrical Parameter Optimization

Theoretical calculations of the geometrical parameters of coumarin (B35378) derivatives are often performed to determine the most stable conformation of the molecule. For instance, in a study of a related coumarin derivative, the molecular structure was optimized using DFT calculations with the B3LYP/6-311+G(d,p) basis set. nih.gov The resulting optimized bond parameters showed good agreement with data obtained from single-crystal X-ray diffraction analysis. nih.gov Minor deviations observed are typically attributed to the different states in which the data was collected; theoretical calculations are often performed for a molecule in the gas phase, whereas experimental measurements like X-ray crystallography are conducted in the solid state. nih.gov In the solid state, intermolecular interactions can influence the molecular geometry. For example, in the crystal structure of one derivative, the piperidine (B6355638) ring was found to adopt a stable chair conformation. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. wuxiapptec.comresearchgate.net

DFT calculations have been used to determine the HOMO and LUMO energies of various coumarin derivatives. nih.govresearchgate.net For one such derivative, the HOMO and LUMO energies were calculated to be -6.59 eV and -2.06 eV, respectively, resulting in an energy gap of 4.53 eV. nih.gov The distribution of these orbitals is also significant; in some coumarin-based compounds, the HOMO electrons are delocalized on specific rings, while the LUMO electrons are delocalized on the coumarin ring itself. researchgate.net These electronic properties are key to understanding the charge transfer characteristics within the molecule. acs.org

Table 1: Frontier Molecular Orbital Energies of a Coumarin Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.59 |

| LUMO | -2.06 |

| Energy Gap (ΔE) | 4.53 |

Data derived from a study on a related coumarin derivative using DFT at the B3LYP/6-311+G(d,p) level. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netacs.org The MEP map displays the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. acs.org

In studies of related compounds, MEP analysis has been used to identify these reactive regions. researchgate.netacs.org For example, in one analysis, the negative potential was localized over the carbonyl oxygen atom, identifying it as a likely site for electrophilic interaction. researchgate.net The positive potential was found around the hydrogen atoms. researchgate.net Such analyses are crucial for understanding intermolecular interactions and the initial steps of a chemical reaction. acs.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. derpharmachemica.com

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking studies have been performed on coumarin derivatives to explore their potential as inhibitors of various enzymes. mdpi.comacs.org These studies provide detailed information about the binding mode and the specific interactions between the ligand and the amino acid residues in the active site of the protein.

For example, docking studies of coumarin derivatives with targets like butyrylcholinesterase (BChE) and monoamine oxidases (MAO) have identified key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. mdpi.comacs.org In one study, a piperidine ring was shown to be involved in a π-alkyl interaction with a tyrosine residue. mdpi.com The interactions are often visualized using 2D diagrams that illustrate the hydrogen bond patterns and hydrophobic contacts. arabjchem.org

Table 2: Examples of Protein Targets for Coumarin Derivatives in Docking Studies

| Protein Target | PDB ID | Potential Therapeutic Area |

|---|---|---|

| Butyrylcholinesterase (BChE) | 5K5E | Alzheimer's Disease |

| Monoamine Oxidase A (MAO-A) | 2Z5X | Depression, Neurological Disorders |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Parkinson's Disease, Alzheimer's Disease |

| Epidermal Growth Factor Receptor (EGFR) | - | Cancer |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3CJG | Cancer (Anti-angiogenesis) |

This table is illustrative and based on docking studies of various coumarin derivatives. derpharmachemica.commdpi.comacs.orgtandfonline.com

Prediction of Binding Free Energies

Beyond simply predicting the binding pose, molecular docking algorithms can also estimate the binding affinity, often expressed as a binding free energy (ΔG) or a docking score. mdpi.com A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the protein. acs.orgmdpi.com

Methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach are used to calculate the binding free energy of protein-ligand complexes. mdpi.comnih.gov These calculations take into account various energy components, including electrostatic and van der Waals interactions, as well as solvation energies. nih.gov For instance, in a study of coumarin-based inhibitors, the calculated binding free energies correlated well with the experimentally determined inhibitory activities (IC50 values). mdpi.com This suggests that computational predictions of binding affinity can be a reliable tool in the early stages of drug discovery. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound derivatives interact with their biological targets. These simulations model the movement of atoms and molecules over time, providing a detailed view of the stability and conformational behavior of the ligand-protein complex. mdpi.complos.org

MD simulations are frequently employed to validate the results of molecular docking and to assess the stability of the predicted binding poses. researchgate.net For coumarin-piperidine derivatives targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), MD simulations track the ligand's stability within the active site over nanoseconds. mdpi.complos.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are calculated to monitor conformational stability. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode and the complex is in equilibrium. plos.orgmdpi.com

For instance, in simulations of related coumarin-piperazine hybrids targeting hAChE, minimal fluctuations were observed for the residues in the binding pocket, indicating the formation of stable complexes. mdpi.com The binding free energy, often calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, provides a quantitative measure of binding affinity and stability, which often correlates well with experimental inhibitory activity (IC₅₀ values). mdpi.complos.org These analyses reveal that the stability of the complex is maintained by a network of interactions, including hydrogen bonds and hydrophobic contacts, which persist throughout the simulation. plos.org

Table 1: Key Parameters in Molecular Dynamics Simulation Analysis

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | Indicates the stability of the ligand within the binding site and the overall protein structure during the simulation. Low, stable RMSD values suggest a stable complex. plos.org |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible or rigid regions of the protein. Lower fluctuations in binding site residues suggest stable interactions with the ligand. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Determines the key hydrogen bonding interactions that contribute to the stability and specificity of the binding. plos.org |

| MM-PBSA/GBSA Binding Free Energy | Calculates the free energy of binding for the protein-ligand complex from the simulation trajectory. | Provides a theoretical estimation of the binding affinity, which can be correlated with experimental bioactivity data. mdpi.com |

MD simulations reveal the dynamic conformational changes that both the ligand and the enzyme undergo upon binding. The this compound scaffold, with its piperidine ring, can adopt various conformations, such as the chair, boat, or twist-boat forms. nih.gov Theoretical DFT calculations and single-crystal X-ray analyses of related piperidone oximes have confirmed that the piperidine ring predominantly exists in a chair conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding which molecular properties are key to the function of this compound derivatives and in predicting the activity of novel analogs. nih.govfrontiersin.org

To build a QSAR model, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. jst.go.jp For chromen-2-one-based piperidine derivatives, studies have identified several descriptors that significantly affect their inhibitory activity against enzymes like cholinesterases and monoamine oxidases. nih.gov

A QSAR study on piperidine-based 2H-chromen-2-one derivatives revealed that their activity was influenced by six key descriptors. nih.govresearchgate.net These findings indicate that properties such as the number of nitrogen atoms, the count of specific carbon and oxygen atom types, and certain topological indices are crucial for biological activity. nih.gov The development of statistically robust QSAR models, characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q² or Q²cv), confirms the reliability of these descriptors in explaining the observed activity. plos.orgfrontiersin.orgjst.go.jp

Table 2: Examples of QSAR Descriptors for Chromen-2-one Piperidine Derivatives

| Descriptor Class | Example Descriptor | Correlation with Activity | Reference |

| Constitutional | Nitrogens Count | The number of nitrogen atoms influences the electronic and hydrogen bonding capacity of the molecule. | nih.govresearchgate.net |

| Topological | ChiV6chain (Kier & Hall Connectivity Index) | Relates to molecular size, branching, and complexity, which can affect binding. | nih.govresearchgate.net |

| Electrostatic | SssOE-Index (Electrotopological State Index) | Represents the electronic accessibility of oxygen atoms with single bonds, impacting polar interactions. | nih.govresearchgate.net |

| Structural | SdssCcount | The count of carbon atoms with one double and two single bonds, affecting the molecule's rigidity and shape. | nih.govresearchgate.net |

A primary application of a validated QSAR model is the virtual screening and prediction of the biological activity of newly designed or untested compounds. mdpi.comresearchgate.net Once a reliable mathematical equation is established, it can be used to calculate the predicted activity (e.g., pIC₅₀) for novel derivatives of this compound before they are synthesized. nih.gov This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be highly active, saving time and resources.

For example, a QSAR model developed from a set of known active compounds was used to create 83 new derivatives of chromen-2-one-based piperidines and predict their IC₅₀ values. nih.govresearchgate.net This process identified novel compounds that were predicted to be more potent than the parent molecules, guiding further drug development efforts. nih.govresearchgate.net The reliability of these predictions depends heavily on the applicability domain of the QSAR model, which defines the chemical space in which the model can make trustworthy predictions. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. scirp.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules of this compound and its analogs pack together in the solid state, which is governed by a complex network of non-covalent interactions. acs.orgnih.gov

The analysis generates a 3D Hirshfeld surface and a corresponding 2D "fingerprint plot," which summarizes all intermolecular contacts. nih.gov Studies on related coumarin and piperidine derivatives have used this method to detail the nature and relative importance of different interactions. nih.govnih.gov Typically, the most significant contributions come from H···H, O···H/H···O, and C···H/H···C contacts. The O···H contacts are indicative of hydrogen bonding, while C···H interactions can point to C-H···π stacking, both of which are crucial for stabilizing the crystal lattice. acs.orgnih.gov The prevalence of H···H contacts, often covering a large percentage of the surface area, reflects the importance of van der Waals forces. nih.gov

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Representative Coumarin Derivative (2-oxo-2H-chromen-4-yl pentanoate)

| Interaction Type | Contribution (%) | Description |

| H···H | 46.1% | Represents van der Waals forces and non-specific contacts between hydrogen atoms. nih.gov |

| O···H / H···O | 28.6% | Indicates the presence of hydrogen bonds, which are strong, directional interactions crucial for crystal packing. nih.gov |

| C···H / H···C | 14.7% | Can represent weaker C-H···O or C-H···π interactions that contribute to the overall stability of the structure. nih.gov |

| C···C | - | Often associated with π-π stacking interactions between aromatic rings. nih.gov |

| Other | 10.6% | Includes less frequent contacts like O···C, O···O, etc. |

Data adapted from a study on a related coumarin derivative to illustrate the typical output of Hirshfeld analysis. nih.gov

Investigation of Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a negative regulator in both insulin (B600854) and leptin signaling pathways, and its increased expression and activity are associated with insulin resistance. medipol.edu.tr This makes it a significant therapeutic target for type 2 diabetes and obesity. medipol.edu.tr The inhibition of PTP1B is also being explored as a therapeutic approach for neurodegenerative conditions like Alzheimer's disease and for mitigating neuroinflammation. medipol.edu.tr

Derivatives of the core compound, such as those with hydroxyl groups at specific positions, are considered crucial for hydrogen bonding with the enzymatic targets of PTP1B. Research has shown that certain isoflavonoids and their derivatives can act as PTP1B inhibitors. medipol.edu.tr For instance, some prenylated isoflavonoids have demonstrated potential inhibition against PTP1B with IC50 values in the low micromolar range. medipol.edu.tr The structural features, such as the placement of hydroxyl and prenyl groups on the flavonoid rings, appear to be significant for their inhibitory activity. medipol.edu.tr

Furthermore, studies on oxovanadium(IV) and dioxovanadium(V) complexes have identified them as effective inhibitors of PTP1B, which correlates with their anticancer activity. researchgate.net Computational simulations of these complexes binding to the active site of PTP1B have provided insights into the structure-activity relationship, indicating stronger binding for certain molecular configurations. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.govgoogle.com Consequently, CDK inhibitors are a major focus in the development of anticancer therapeutics. nih.govnih.gov Several CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, are involved in different phases of the cell cycle and in transcription. nih.gov

Flavonoid derivatives, such as Flavopiridol (Alvocidib), which has a piperidine-chromenone structure, have been shown to inhibit a broad spectrum of CDKs, leading to cell cycle arrest and cytotoxic responses. nih.gov Rohitukine and its semi-synthetic analogs, which are 4H-chromen-4-one derivatives containing a piperidine (B6355638) moiety, have also been identified as potent inhibitors of CDK-2/cyclin A and CDK-9/cyclin T1. google.com These compounds have shown promise as anticancer agents by inhibiting cell growth and proliferation. google.com The development of specific CDK inhibitors, such as those targeting CDK4 and CDK6, is an active area of research for treating cancers like breast cancer. nih.govacs.org

Human Carboxylesterase 1 (hCE1) Inhibition

Human carboxylesterase 1 (hCE1), predominantly found in the liver, is a crucial enzyme in the metabolism of a wide range of drugs containing ester, amide, or carbamate (B1207046) groups. mdpi.commerckmillipore.com Inhibition of hCE1 can lead to significant drug-drug interactions, affecting the efficacy and toxicity of co-administered medications. mdpi.comnih.gov

Due to structural similarities between carboxylesterases and cholinesterases, inhibitors of the latter, such as those used in Alzheimer's disease treatment, have been investigated for their effects on hCE1. nih.gov Some carbamate-containing molecules have been shown to inhibit hCE1. nih.govnih.gov The development of selective inhibitors for carboxylesterases is an area of interest for modulating drug metabolism. nih.gov For example, certain benzil (B1666583) derivatives have been shown to inhibit carboxylesterase activity intracellularly. researchgate.net Computational methods, such as ensemble docking and machine learning, are being employed to identify potential hCE1 inhibitors from libraries of existing drugs. mdpi.com These studies have identified compounds like diltiazem (B1670644) as having an inhibitory effect on hCE1. mdpi.com

Anticancer and Cytotoxic Activities (in vitro models)

Efficacy against Human Tumor Cell Lines (e.g., A549, MCF-7, HT29, Hep2, HeLa)

The cytotoxic potential of 4-Piperidin-1-yl-chromen-2-one and its derivatives has been evaluated against a variety of human tumor cell lines. A number of studies have demonstrated the efficacy of chromene-based compounds against lung carcinoma (A549), breast carcinoma (MCF-7), colon adenocarcinoma (HT29), larynx carcinoma (Hep2), and cervical cancer (HeLa) cells. orientjchem.orgresearchgate.netresearchgate.netnih.gov

For example, a 6-methyl-3-nitro-4H-chromene-2-amine derivative with a 4-(piperidin-1-yl)phenyl group at position 4 showed significant cytotoxicity against Hep2, A549, and HeLa cells, with IC50 values of 0.75 ± 0.06 µM, 4 ± 0.35 µM, and 9 ± 0.73 µM, respectively. orientjchem.org Another study on spiro[chroman-2,4'-piperidin]-4-one derivatives reported potent activity against MCF-7 and HT-29 cell lines, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range. researchgate.net Specifically, one derivative with a sulfonyl spacer had IC50 values between 0.31 and 5.62 μM against MCF-7, A2780 (ovarian cancer), and HT-29 cells. researchgate.net

Furthermore, indole-tethered chromene derivatives have shown cytotoxicity against A549 and MCF-7 cells, with some compounds having IC50 values ranging from 7.9 to 9.1 µM. orientjchem.org The table below summarizes the cytotoxic activity of various chromene derivatives against different cancer cell lines as reported in the literature.

| Cell Line | Derivative Type | Reported Activity (IC50) |

| A549 (Lung) | 6-methyl-3-nitro-4H-chromene-2-amine derivative | 4 ± 0.35 µM orientjchem.org |

| Indole-tethered chromene derivative | 7.9 - 9.1 µM orientjchem.org | |

| O-propargylated chromene derivative | <20 µM orientjchem.org | |

| MCF-7 (Breast) | Spiro[chroman-2,4'-piperidin]-4-one derivative | 0.31 - 5.62 µM researchgate.net |

| Indole-tethered chromene derivative | 7.9 - 9.1 µM orientjchem.org | |

| O-propargylated chromene derivative | <20 µM orientjchem.org | |

| 4H-chromene based derivative | Strong inhibition orientjchem.org | |

| HT29 (Colon) | Spiro[chroman-2,4'-piperidin]-4-one derivative | 0.31 - 5.62 µM researchgate.net |

| Hep2 (Larynx) | 6-methyl-3-nitro-4H-chromene-2-amine derivative | 0.75 ± 0.06 µM orientjchem.org |

| HeLa (Cervical) | 6-methyl-3-nitro-4H-chromene-2-amine derivative | 9 ± 0.73 µM orientjchem.org |

| O-propargylated chromene derivative | <20 µM orientjchem.org |

Induction of Apoptosis

The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. google.combrieflands.com Mechanistic studies have revealed that these compounds can trigger apoptotic pathways, leading to the elimination of malignant cells.

For instance, a highly active spiro[chroman-2,4'-piperidin]-4-one derivative was found to induce early apoptosis in MCF-7 breast cancer cells. researchgate.net Treatment with this compound also led to an increase in the population of cells in the sub-G1 and G2-M phases of the cell cycle, which is indicative of apoptosis and cell cycle arrest. researchgate.net Similarly, certain chromene derivatives have been shown to induce apoptosis in human prostate cancer cells by downregulating specific signaling pathways. mdpi.com

The induction of apoptosis by these compounds can be a result of various molecular mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are key executioners of the apoptotic process. google.combrieflands.com Research on dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives showed that they induced both early and late-stage apoptosis in MCF-7 cells. brieflands.com

Antimicrobial Activities (Antibacterial)

In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity, particularly against various bacterial strains. ontosight.airjptonline.orgresearchgate.netbiointerfaceresearch.com The coumarin (B35378) scaffold, a core component of these compounds, is known for its antibacterial properties, and modifications with piperidine and other moieties can enhance this activity. rjptonline.org

Studies have shown that these compounds are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. rjptonline.orgresearchgate.netbiointerfaceresearch.comtandfonline.com

The antibacterial efficacy is often evaluated by determining the zone of inhibition or the minimum inhibitory concentration (MIC). For example, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives were synthesized and screened for their in vitro antibacterial activity. tandfonline.com Several compounds in this series displayed encouraging activity, with MIC values comparable or even superior to the standard antibiotic ciprofloxacin. tandfonline.com Specifically, compounds with certain substitutions showed potent activity with MIC values as low as 0.25 µg/mL against the tested bacterial strains. tandfonline.com

Another study on newly synthesized piperidine derivatives reported that the compounds were active against Staphylococcus aureus and Escherichia coli. researchgate.netbiointerfaceresearch.com The table below presents a summary of the antibacterial activity of some chromene derivatives.

| Bacterial Strain | Derivative Type | Reported Activity |

| Staphylococcus aureus | 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | MIC: 0.25–1 µg/mL tandfonline.com |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Good activity researchgate.netbiointerfaceresearch.com | |

| 3-(2-hydroxy-6-phenylpyrimidin-4-yl)-2-H-chromen-2-one | Good activity rjptonline.org | |

| Bacillus subtilis | 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | MIC: 0.25–1 µg/mL tandfonline.com |

| 3-(2-hydroxy-6-phenylpyrimidin-4-yl)-2-H-chromen-2-one | Good activity rjptonline.org | |

| Escherichia coli | 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | MIC: 0.25–1 µg/mL tandfonline.com |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Active researchgate.netbiointerfaceresearch.com | |

| 3-(2-hydroxy-6-phenylpyrimidin-4-yl)-2-H-chromen-2-one | Good activity rjptonline.org | |

| Pseudomonas aeruginosa | 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one | MIC: 0.25–1 µg/mL tandfonline.com |

| 3-(2-hydroxy-6-phenylpyrimidin-4-yl)-2-H-chromen-2-one | Good activity rjptonline.org |

Activity against Gram-Positive and Gram-Negative Bacteria

While this compound is suggested to possess antimicrobial properties, with one source referencing a study in the European Journal of Medicinal Chemistry on its activity against certain bacterial strains, specific data from this or other studies could not be located. ontosight.ai There is no available information detailing its efficacy, such as Minimum Inhibitory Concentration (MIC) values, against specific Gram-positive or Gram-negative bacteria. Therefore, no data table or detailed research findings on its antibacterial spectrum can be provided at this time.

Antioxidant Properties

The compound has been generally associated with antioxidant activity. ontosight.ai However, specific mechanistic studies and quantitative data are not available in the public domain for the subsections below.

Superoxide (B77818) Radical Anion Scavenging

No specific research findings or data detailing the capacity of this compound to scavenge superoxide radical anions were identified.

Inhibition of Lipid Peroxidation

There are no available studies or data that specifically investigate or quantify the inhibitory effects of this compound on lipid peroxidation.

Antifibrotic Effects

No studies linking this compound to antifibrotic effects were found in the reviewed literature. The following subsections, which relate to common mechanisms of fibrotic diseases, could not be addressed for this specific compound.

Inhibition of TGF-β-induced Collagen Accumulation

There is no available evidence or research data to suggest that this compound inhibits collagen accumulation induced by Transforming growth factor-beta (TGF-β).

Modulation of Fibrosis-Related Protein Expression

No studies were found that investigate the effect of this compound on the expression of fibrosis-related proteins.

Pharmacological Receptor Targeting

A comprehensive review of scientific databases and literature has been conducted to ascertain the pharmacological profile of this compound. The investigation focused on its affinity for specific dopamine (B1211576), serotonin (B10506), and estrogen receptors, which are common targets for psychoactive and endocrine-modulating compounds. However, no published studies providing quantitative binding data (such as Kᵢ or IC₅₀ values) for this compound at these receptors were identified.

While research exists on various substituted coumarin-piperidine derivatives, the user's strict requirement to focus solely on the unsubstituted title compound prevents the inclusion of data from these structurally related but distinct molecules. nih.govmdpi.comresearchgate.netnih.govacs.orgmdpi.comnih.gov The biological activity of a compound is highly specific to its exact chemical structure, and substitutions on the coumarin ring or the piperidine moiety can dramatically alter receptor affinity and pharmacological function.

Dopamine Receptor Affinity (D₂, D₃)

There is no specific data available in the scientific literature regarding the binding affinity of this compound for dopamine D₂ or D₃ receptors. Studies on other complex coumarin-piperidine derivatives have shown interaction with these receptors, but this cannot be extrapolated to the specific compound . nih.govacs.orgmdpi.com

Serotonin Receptor Affinity (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀)

No experimental data quantifying the binding affinity of this compound for serotonin 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂꜀ receptors has been found in the available literature. Research on related N-arylpiperazine-coumarin hybrids has explored serotonin receptor interactions extensively, but these findings are not directly applicable to this compound. mdpi.comresearchgate.netnih.gov

Estrogen Receptor Alpha (ERα) Binding Potency

A search for the binding potency of this compound at the Estrogen Receptor Alpha (ERα) yielded no specific results. While various coumarin and piperidine-containing compounds have been investigated as ERα antagonists, data for the title compound is absent from published research. nih.govscispace.com

Structure Activity Relationship Sar Studies

Influence of Piperidine (B6355638) Ring Substitution and Position on Biological Activity

The piperidine moiety is a critical component for the biological activity of many chromenone-based compounds. Its substitution pattern and, in some cases, its replacement with other cyclic amines, profoundly impacts potency.

Studies have shown that the piperidine ring itself is often beneficial for activity when compared to other functionalities like pyrrolidine (B122466) or diethylamine, which can lead to a loss of activity. mdpi.com In some contexts, such as DNA-PK inhibition, replacement of a morpholine (B109124) ring with piperidine has been found to render the compound devoid of activity, highlighting the specific requirements of the target. hilarispublisher.com However, in other cases, the piperidine ring is considered essential. For example, in a series of compounds designed for anti-breast cancer activity, the presence of the piperidine ring linked to the coumarin (B35378) core was found to be important, with its replacement by phenyl or piperazine (B1678402) groups leading to decreased potency. mdpi.com

The substitution on the piperidine ring is a key determinant of activity. For instance, in a series of donepezil-coumarin hybrids designed as MAO-B inhibitors, substitution on the piperidine ring was explored. It was found that adding a methyl group could enhance inhibitory activity. acs.org Specifically, a para-hydroxy substitution on a piperidine ring demonstrated maximal inhibitory activity against both MAO-A and MAO-B, suggesting that para-substitution is preferable to meta-substitution and that a hydroxyl group enhances the effect. acs.org Conversely, another study on novobiocin (B609625) analogues found that substituting the piperidine ring with a methyl group led to a decrease in potency against breast cancer cells. mdpi.com

The nature of the amine can also be critical. In studies of cholinesterase inhibitors, amino moieties such as pyrrolidine, piperidine, and azepane were found to be the most advantageous for activity. d-nb.infoacs.org More polar groups like morpholine and N-methylpiperazine resulted in reduced potency. d-nb.infoacs.org This indicates that the size and lipophilicity of the cyclic amine are tuned for optimal interaction with the biological target.

Table 1: Effect of Piperidine and Related Amine Moieties on Biological Activity Data synthesized from multiple studies to illustrate general trends.

| Amine Moiety | General Impact on Activity | Target/Activity Example | Reference |

|---|---|---|---|

| Piperidine | Often essential or beneficial for activity | Anti-breast cancer, Cholinesterase Inhibition | mdpi.comd-nb.info |

| Pyrrolidine | Can be beneficial, sometimes less active than piperidine | Cholinesterase Inhibition | mdpi.comd-nb.info |

| Azepane | Beneficial for activity, similar to piperidine | Cholinesterase Inhibition | d-nb.infoacs.org |

| Morpholine | Often leads to reduced potency compared to piperidine | Cholinesterase Inhibition, DNA-PK Inhibition | hilarispublisher.comd-nb.info |

| N-methylpiperazine | Generally causes a reduction in potency | Cholinesterase Inhibition | d-nb.infoacs.org |

Impact of Chromenone Core Modifications on Potency and Selectivity

Modifications to the chromenone (coumarin) core are a cornerstone of SAR studies, as they directly influence the molecule's electronic properties, planarity, and ability to form key interactions within a biological target's binding site.

Substitutions at various positions on the chromenone ring have been shown to modulate activity significantly. For instance, in the development of DNA-PK inhibitors, adding aryl groups at the 6-, 7-, and 8-positions of the chromen-4-one scaffold led to a significant improvement in potency and selectivity. hilarispublisher.com Specifically, a dibenzofuranyl derivative was identified as a potent sub-micromolar inhibitor of DNA-PK. hilarispublisher.com In another study focused on Mcl-1 inhibitors, it was found that a catechol group (dihydroxy substitution) on the coumarin was a key element for inhibitory activity. nih.gov Methylation of this catechol group resulted in decreased potency, and introducing a hydrophobic, electron-withdrawing group at the C-4 position enhanced Mcl-1 inhibition. nih.gov

The core structure itself is also a point of modification. Replacing the chromen-4-one scaffold with an isosteric pyrimidoisoquinolinone structure yielded compounds with equivalent potency in DNA-PK inhibition. hilarispublisher.com However, attempts to simplify the core to monocyclic systems like pyran-4-one often resulted in a loss of activity, underscoring the importance of the bicyclic chromenone system. hilarispublisher.com

For anti-inflammatory activity, SAR results indicate that if an aromatic group is directly attached to position 3 of the coumarin nucleus, the molecule tends to show anti-inflammatory properties. nih.gov Furthermore, for cholinesterase and BACE1 inhibition, the presence of free hydroxyl groups at positions C-6, 7, and 8 plays a predominant role. nih.gov

Table 2: Influence of Chromenone Core Modifications on Mcl-1 Inhibitory Activity Based on data for 6,7-dihydroxycoumarin derivatives.

| Modification | Effect on Potency | Reference |

|---|---|---|

| Catechol group (6,7-dihydroxy) | Key for inhibitory activity | nih.gov |

| Methylation of catechol group | Decreased inhibitory activity | nih.gov |

| Hydrophobic, electron-withdrawing group at C-4 (e.g., -CF3) | Enhanced Mcl-1 inhibitory capacity | nih.gov |

| Hydrophilic group at C-4 | Unbeneficial to inhibitory potency | nih.gov |

Effects of Linker Length and Nature between Chromenone and Piperidine

In the parent compound 4-piperidin-1-yl-chromen-2-one, the piperidine ring is directly attached to the chromenone core. However, many SAR studies have explored inserting a linker between these two moieties to optimize their spatial orientation and interactions with the target protein.

The length and chemical nature of this linker are critical. In a study of chromen-4-ones as cholinesterase inhibitors, a clear influence of linker length was observed. d-nb.infoacs.org Linkers with four or five carbon atoms (butoxy, pentoxy) were found to be more favorable for acetylcholinesterase (AChE) inhibition than shorter ethylene (B1197577) (two-carbon) or trimethylene (three-carbon) linkers. d-nb.infoacs.org This trend was consistent across different amine groups attached to the linker. d-nb.info For instance, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one was identified as a potent dual inhibitor of AChE and monoamine oxidase B (MAO-B). d-nb.info

Similarly, in a series of donepezil-coumarin hybrids, the length of the alkyl linker between the benzyl (B1604629) piperidinyl ring and a secondary amino group was optimized, with a two-carbon chain proving effective. acs.org The nature of the linker is also pivotal; replacing an amide linkage with a thioamide link drastically reduced inhibitory activity against MAO-B. acs.org These findings suggest that the linker is not merely a spacer but an active participant in the ligand-receptor interaction, likely by positioning the piperidine moiety in a specific sub-pocket of the enzyme's active site. d-nb.inforesearchgate.net

Table 3: Effect of Linker Length on Acetylcholinesterase (AChE) Inhibition for 6-Substituted Chromen-4-ones Illustrative data based on findings from referenced studies.

| Linker Type (n = number of carbons) | Relative AChE Inhibitory Activity | Reference |

|---|---|---|

| Ethylene (n=2) | Less Favorable | d-nb.infoacs.org |

| Trimethylene (n=3) | Less Favorable | d-nb.infoacs.org |

| Butylene (n=4) | More Favorable | d-nb.infoacs.org |

| Pentylene (n=5) | More Favorable | d-nb.info |

Identification of Key Pharmacophoric Elements

A pharmacophore model outlines the essential molecular features necessary for a compound to exert a specific biological activity. For the 4-piperidinyl-chromenone scaffold and its derivatives, several key pharmacophoric elements have been identified through SAR and molecular modeling studies.

The Chromenone Core: This bicyclic system often acts as a crucial hydrophobic and aromatic feature. It frequently engages in π–π stacking interactions with aromatic amino acid residues (like tryptophan or phenylalanine) in the active sites of target enzymes. acs.orgnih.gov For example, in AChE, the chromenone system is assumed to undergo π–π stacking with the indole (B1671886) side chain of Trp86. acs.orgresearchgate.net

The Piperidine Ring: This ring typically serves as a basic nitrogenous moiety that can be protonated at physiological pH. The resulting cationic center is vital for forming strong electrostatic interactions, such as salt bridges or cation-π interactions, with acidic residues (like aspartate) or aromatic residues (like tyrosine) in the binding pocket. acs.orgnih.gov In docking studies with the 5-HT2C receptor, the charged piperidine nitrogen formed a salt bridge with an aspartate residue (ASP134). nih.gov

Oxygen Atoms: The carbonyl oxygen and the ether oxygen of the chromenone ring are important hydrogen bond acceptors. The carbonyl group's ability to engage in conjugation is also noted as an important feature for inhibitory activity. acs.org

Substituents: Specific substituents on both the chromenone and piperidine rings act as additional interaction points. Hydroxyl groups can serve as hydrogen bond donors and acceptors, while hydrophobic groups like methyl or halogens can occupy hydrophobic pockets within the target, enhancing binding affinity. acs.orgnih.govnih.gov For example, a para-hydroxyl group on the piperidine ring was found to be a key feature for MAO inhibition. acs.org

Together, these elements—a planar aromatic system, a cationic center, and strategically placed hydrogen bond acceptors/donors—constitute the core pharmacophore for this class of compounds. acs.orgresearchgate.net

Potential Applications Beyond Direct Biological Activity

Development as Fluorescent Probes for Cellular pH Tracing

The coumarin (B35378) nucleus is a prominent fluorophore widely utilized in the design of fluorescent probes due to its favorable photophysical properties, including high quantum yield, chemical stability, and low toxicity. nih.gov The development of coumarin-based derivatives as sensors for monitoring intracellular environments is an active area of research. nih.gov

The specific structure of 4-Piperidin-1-yl-chromen-2-one, which incorporates a piperidine (B6355638) ring, is particularly well-suited for the development of fluorescent probes for tracing cellular pH. The mechanism of pH sensing in such compounds is often based on photoinduced electron transfer (PET). researchgate.net In the basic or neutral state, the lone pair of electrons on the nitrogen atom of the piperidine ring can quench the fluorescence of the coumarin fluorophore through a PET process. However, in an acidic environment, the nitrogen atom becomes protonated. This protonation inhibits the PET process, leading to a significant enhancement in fluorescence intensity. researchgate.net

This "off-on" switching behavior is highly desirable for a fluorescent sensor. Coumarin derivatives containing amine moieties like piperazine (B1678402) have been shown to be effective pH sensors, operating within specific pH ranges. researchgate.netnih.gov For instance, a novel sensor with a piperazine substituent was designed to sense two distinct pH ranges, from 2.5 to 5.5 and from 10 to 12. researchgate.net The fluorescence characteristics of these dyes are sensitive to acidity and alkalinity, with observable color changes from blue to yellow-green as the pH shifts from acidic to alkaline. rsc.org

Given these principles, this compound could be engineered as a valuable tool for bioimaging, allowing for real-time monitoring of pH fluctuations within living cells and specific organelles. nih.gov The ability to track local pH is crucial for understanding cellular processes like endocytosis, autophagy, and apoptosis. mdpi.com

Table 1: Photophysical Properties of a Representative Coumarin-Based pH Sensor

| Property | Value |

|---|---|

| pH Sensing Range | 2.5 - 5.5 and 10 - 12 |

| Fluorescence Response | Enhancement with increased H+ concentration |

| Mechanism | Inhibition of Photoinduced Electron Transfer (PET) |

| Observed Color Change | Blue (acidic) to Yellow-Green (alkaline) |

Data based on a representative coumarin derivative with piperazine and imidazole substituents. researchgate.netrsc.org

Use as Corrosion Inhibitors

The application of organic molecules as corrosion inhibitors for metals, particularly in acidic environments, is a well-established strategy in industrial processes. rsc.org Coumarin and its derivatives have emerged as effective, environmentally friendly corrosion inhibitors for metals like mild steel and aluminum. researchgate.netnih.gov Their inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. semanticscholar.org

The effectiveness of coumarin-based inhibitors is attributed to the presence of heteroatoms (such as oxygen and nitrogen) and π-electrons in the aromatic rings, which act as centers for adsorption. rsc.orgsphinxsai.com These features facilitate the donation of electrons to the vacant d-orbitals of the metal, leading to the formation of a stable, coordinated layer on the surface. nih.gov

The structure of this compound contains both the coumarin backbone with its oxygen heteroatoms and π-system, and a piperidine ring containing a nitrogen atom. This combination of features makes it a strong candidate for a corrosion inhibitor. The nitrogen atom in the piperidine ring provides an additional active site for adsorption onto the metal surface, potentially enhancing the inhibitory efficiency compared to simple coumarins. sphinxsai.com Studies on various coumarin derivatives have demonstrated high inhibition efficiencies, often exceeding 85-90% at optimal concentrations. rsc.orgresearchgate.net

The adsorption of these inhibitors typically follows established models like the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netsemanticscholar.org The mechanism is often a mix of physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or transfer). researchgate.net

Table 2: Performance of Selected Coumarin Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|

| Coumarin-3-amine | 0.5 mM | 86.1% | Langmuir |

| 3,3'-dimethoxy benzidine coumarin derivative (DODB) | 100 ppm | 94.98% | Langmuir |

| Coumarin (parent compound) | 0.5 wt% | 89.6% | Langmuir |

Data compiled from various studies on coumarin-based corrosion inhibitors. rsc.orgresearchgate.netnih.gov

Future Research Directions

Design and Synthesis of Advanced 4-Piperidin-1-yl-chromen-2-one Analogues

The synthesis of novel analogues of this compound is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the coumarin (B35378) and piperidine (B6355638) rings allows for extensive structural modifications.

Future synthetic strategies will likely focus on:

Substitution on the Piperidine Ring: Introducing various substituents on the piperidine moiety can significantly influence biological activity. For instance, the addition of a 4-methyl group has been shown to be favorable in some contexts. niscpr.res.in The synthesis of a 22-member optimization library of piperidinol analogs demonstrated the feasibility of parallel synthesis to rapidly generate diverse structures for structure-activity relationship (SAR) studies. nih.gov

Modifications of the Coumarin Core: Alterations to the chromen-2-one core, such as the introduction of different functional groups at various positions, can modulate the electronic and steric properties of the molecule. For example, the synthesis of 3-substituted coumarins can be achieved through the reaction of 3-(halomethyl)coumarins with various nucleophiles. researchgate.net

Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores is a promising approach to develop multi-target-directed ligands (MTDLs). nih.gov This has been explored by creating hybrids with moieties like isatin, triazole, and purine (B94841) to target multiple pathways in complex diseases. nih.govnih.gov The synthesis of coumarin-chalcone hybrids has also been reported as a strategy to develop new anticancer agents. researchgate.net

A variety of synthetic methods can be employed for these purposes, including multicomponent reactions, which offer an efficient route to complex molecules. researcher.life The Petasis reaction, for example, has been utilized in the synthesis of coumarin/piperazine (B1678402) hybrids. researchgate.net

In-depth Mechanistic Investigations at a Molecular Level

A thorough understanding of the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their rational development as therapeutic agents.

Future mechanistic studies should aim to:

Identify and Validate Molecular Targets: While preliminary studies have suggested targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO), further validation is required. niscpr.res.innih.gov For instance, some coumarin-piperidine hybrids have shown potent inhibition of human cholinesterases (hAChE) and monoamine oxidase B (hMAO-B), suggesting their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net Kinetic studies can reveal the nature of enzyme inhibition, such as whether it is competitive, non-competitive, or mixed-type. researchgate.net

Elucidate Binding Interactions: Molecular docking and other computational methods can predict the binding modes of these compounds within the active sites of their target proteins. nih.gov These studies can identify key interactions, such as hydrogen bonds and π-π stacking, that are essential for activity. For example, docking studies of coumarin-3-carboxamides bearing an N-benzylpiperidine moiety have shown dual binding site interactions with AChE. nih.gov

Investigate Downstream Signaling Pathways: Once a target is validated, it is important to investigate the downstream effects of its modulation. This could involve studying changes in gene expression, protein phosphorylation, or other cellular processes. For example, some coumarin derivatives have been shown to upregulate the expression of H3K4me1, H3K4me2, and H3K9me2. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

The structural features of this compound suggest that it may interact with a variety of biological targets beyond those already identified. The exploration of new therapeutic applications is a promising avenue for future research.

Potential new therapeutic areas and targets include:

Anticancer Activity: The coumarin scaffold is present in many compounds with anticancer properties. nih.gov The piperidine ring is also a common feature in anticancer drugs. nih.gov Research has shown that the replacement of a piperidine ring with other moieties can lead to a decrease in anticancer potency, highlighting its importance. nih.gov Novel chromen derivatives have been designed and screened for their anti-breast cancer activity against estrogen receptor-positive cell lines. dntb.gov.ua Some coumarin derivatives have also been investigated as inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer. nih.gov

Neurodegenerative Diseases: As mentioned, coumarin-piperidine hybrids have shown promise as multi-target-directed ligands for Alzheimer's disease by inhibiting cholinesterases and monoamine oxidases. nih.govresearchgate.netmdpi.com Further research could explore their potential in other neurodegenerative conditions like Parkinson's disease.

Antipsychotic Activity: Certain coumarin piperazine and piperidine derivatives have been investigated as potential multireceptor atypical antipsychotics, showing high affinity for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. acs.orgnih.gov

Antimicrobial and Antifungal Activity: Various chromen-4-one analogues have been evaluated for their potential as antibacterial and antifungal agents. tandfonline.com

The following table summarizes some of the biological activities and targets investigated for coumarin-piperidine derivatives:

| Biological Activity | Target(s) | Example Compound Class | Reference(s) |

| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO) | Coumarin-piperidine hybrids | mdpi.com, nih.gov, researchgate.net |

| Anticancer | Estrogen Receptor (ER), Mcl-1 | 3-aryl-4-anilino/aryloxy-2H-chromen-2-one, 4-trifluoromethyl-6,7-dihydroxycoumarin | nih.gov, dntb.gov.ua, nih.gov |

| Antipsychotic | Dopamine (D2, D3) and Serotonin (5-HT1A, 5-HT2A) receptors | 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one | acs.org, nih.gov |

| Anti-diabetic | Dipeptidyl peptidase-IV (DPP-IV) | Ethyl 2-oxo-7-[2-oxo-2-(piperidin-1-yl)ethoxy]-2H-chromene-3-carboxylate | arabjchem.org |

| Antimicrobial | Various bacterial and fungal strains | 6-Chloro-2-Furan-2-yl-3-(2-piperidin-1-yl-ethoxy)-4H-chromene-4-one | tandfonline.com |

Advanced Computational Modeling for Rational Drug Design

Computational chemistry plays an indispensable role in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties.

Future computational studies on this compound and its analogues should involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR and 4D-QSAR models can be developed to correlate the structural features of these compounds with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of newly designed analogues. researchgate.net For instance, a QSAR model was successfully used to predict the anticancer activity of novel 6-bromo-coumarin derivatives. mdpi.com